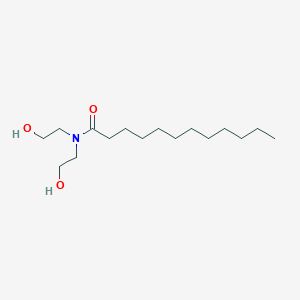

Lauric acid diethanolamide

Descripción

Contextualization within Surfactant Chemistry and Amide Derivatives Research

As a nonionic surfactant, N,N-Bis(2-hydroxyethyl)dodecanamide is a subject of extensive study within surfactant chemistry. medchemexpress.com Its amphiphilic nature, arising from the combination of a long hydrocarbon chain and polar hydroxyethyl (B10761427) groups, allows it to modify the surface tension of liquids and stabilize emulsions. This compound is a derivative of dodecanoic acid (lauric acid) and diethanolamine (B148213), placing it at the intersection of research into both fatty acids and amide compounds. medkoo.com The stability of the amide bond, resistant to hydrolysis under moderate conditions, further enhances its utility in various formulations.

Significance in Contemporary Chemical and Materials Science Research

The significance of N,N-Bis(2-hydroxyethyl)dodecanamide extends into contemporary chemical and materials science. Researchers are particularly interested in its self-assembly properties. In aqueous solutions, it can form ordered structures that exhibit high electric conductivity, making it a candidate for the development of bio-friendly soft materials for applications like biosensors. medchemexpress.commedkoo.com Its ability to enhance the solubility of hydrophobic compounds and act as an emulsifying agent is also valuable in various chemical syntheses.

Scope of Academic Inquiry into N,N-Bis(2-hydroxyethyl)dodecanamide

Academic inquiry into N,N-Bis(2-hydroxyethyl)dodecanamide is multifaceted. Current research focuses on several key areas, including the optimization of its synthesis, detailed characterization of its physicochemical properties, and the exploration of its potential applications. Investigations into its behavior in different solvent systems and its interactions with other molecules are ongoing. Furthermore, its potential use in specialized applications, such as in the formulation of materials for food contact and wastewater treatment, is an active area of study. biosynth.comeuropa.eu

Physicochemical Properties of N,N-Bis(2-hydroxyethyl)dodecanamide

The functional characteristics of N,N-Bis(2-hydroxyethyl)dodecanamide are dictated by its distinct physicochemical properties. These properties are a direct consequence of its molecular structure, which combines a nonpolar fatty acid chain with a polar diethanolamine head group.

| Property | Value |

| Molecular Formula | C16H33NO3 biosynth.comlookchem.com |

| Molecular Weight | 287.44 g/mol biosynth.comlookchem.com |

| Appearance | Off-white waxy solid or white to pale-yellow solid/viscous liquid lookchem.comnih.gov |

| Melting Point | 38-48 °C lookchem.com |

| Boiling Point | 443.2 to 471 °F at 760 mmHg lookchem.comnih.gov |

| Density | Approximately 0.984 g/cm³ lookchem.com |

| Water Solubility | Sparingly soluble to insoluble nih.gov |

| Solubility in Organic Solvents | Soluble in lower alcohols, propylene (B89431) glycol, polyethylene (B3416737) glycols, methanol (B129727), DMSO, and chlorinated solvents like dichloromethane. nih.gov |

| LogP | 2.72 to 3.67 lookchem.com |

Synthesis and Manufacturing

The primary method for synthesizing N,N-Bis(2-hydroxyethyl)dodecanamide involves the reaction of lauric acid or its derivatives with diethanolamine.

A common laboratory-scale synthesis involves the direct condensation of lauric acid with diethanolamine. This reaction typically requires elevated temperatures, often between 100–150°C, and may be facilitated by a dehydrating agent to drive the formation of the amide bond. To prevent unwanted side reactions, the synthesis is often carried out under an inert atmosphere, such as nitrogen. An alternative laboratory method utilizes lauroyl chloride, which reacts with diethanolamine to produce the desired compound with yields reported to be around 90%.

For industrial-scale production, the process often starts with natural triglycerides from sources like coconut or soybean oil. These triglycerides are first converted into fatty acid methyl esters. These esters then react with diethanolamine to form N,N-Bis(2-hydroxyethyl)dodecanamide.

Purification of the synthesized product is crucial to ensure its quality for research and commercial applications. Common purification techniques include solvent extraction, for example with ethyl acetate, followed by recrystallization from a suitable solvent like methanol.

To confirm the purity and structural integrity of the final product, various analytical methods are employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the molecular structure by identifying the characteristic chemical shifts of the protons and carbons in the molecule. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS) is utilized to assess the purity of the compound. Further confirmation of the compound's identity and purity can be obtained through Fourier-Transform Infrared (FT-IR) spectroscopy, which shows a characteristic amide I band, and by determining its melting point.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N-bis(2-hydroxyethyl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(20)17(12-14-18)13-15-19/h18-19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMUHOFOVNGZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO3 | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025491, DTXSID101022608 | |

| Record name | N,N-Bis(2-hydroxyethyl)dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauric acid diethanolamine condensate (1/1) is an off-white waxy solid. (NTP, 1992), Liquid; Liquid, Other Solid, Amber liquid or solid; [HSDB] Off-white solid; [CAMEO] Solid; mp = 38.7 deg C; [EPA HPV] Off-white pellets; [Akzo Nobel MSDS] | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Di(2-hydroxyethyl)lauramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

462 to 471 °F at 760 mmHg (NTP, 1992) | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in lower alcohols, propylene glycol, polyethylene glycols, insoluble in water. | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Approximately 8.1 lb/gal | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | N,N-Di(2-hydroxyethyl)lauramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Wax, Amber liquid | |

CAS No. |

120-40-1, 72968-36-6 | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid diethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Di(2-hydroxyethyl)lauramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072968366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)dodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC DIETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I29I2VHG38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lauroyl diethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108 to 117 °F (NTP, 1992), 38.7 °C, 38.00 to 39.00 °C. @ 760.00 mm Hg | |

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lauroyl diethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Engineering of N,n Bis 2 Hydroxyethyl Dodecanamide

Advanced Amidation Routes

The primary route for synthesizing N,N-Bis(2-hydroxyethyl)dodecanamide is through the amidation of lauric acid or its derivatives with diethanolamine (B148213). arpnjournals.org This reaction involves the formation of an amide bond between the carboxyl group of the fatty acid and the secondary amine of diethanolamine.

Catalytic Amidation of Lauric Acid and its Esters with Diethanolamine

The amidation of lauric acid or its esters, such as methyl laurate, with diethanolamine is a key process in the production of N,N-Bis(2-hydroxyethyl)dodecanamide. atlantis-press.comlookchem.com This reaction is typically catalyzed to achieve high yields and selectivity under favorable conditions. arpnjournals.orgatlantis-press.com

Recent research has focused on the development of heterogeneous catalysts to simplify product purification and enable catalyst recycling. One such promising system involves the use of zinc-doped calcium oxide (Zn/CaO) nanospheroids. mdpi.com These nanocatalysts have demonstrated high efficiency in the one-pot, solvent-free synthesis of N,N-Bis(2-hydroxyethyl) alkylamides from various triglycerides. mdpi.com The doping of calcium oxide with zinc has been shown to enhance catalytic activity. mdpi.comnih.gov Studies have shown that Zn/CaO nanospheroids can facilitate the complete conversion of triglycerides to fatty acid diethanolamides in as little as 30 minutes at 90°C. mdpi.com The catalyst's reusability for up to six cycles without significant loss of activity makes it an economically and environmentally attractive option. mdpi.com The mechanism is believed to involve the amphoteric nature of the catalyst, which can activate both the triglyceride and diethanolamine molecules. researchgate.net

The yield and selectivity of the amidation reaction are highly dependent on various parameters, including temperature, reaction time, molar ratio of reactants, and catalyst concentration. arpnjournals.orgatlantis-press.com For the direct amidation of lauric acid with diethanolamine, optimal temperatures are typically in the range of 140-160°C. atlantis-press.comijirset.com The reaction time can vary from 2 to 8 hours, with longer durations generally leading to higher conversion rates, although prolonged reaction times can also lead to the formation of by-products. arpnjournals.orgijirset.comresearchgate.net The molar ratio of lauric acid to diethanolamine is a critical factor, with a 1:1 ratio often being employed. atlantis-press.com However, using an excess of diethanolamine can help to shift the equilibrium towards the product side. researchgate.net Catalyst concentration also plays a significant role; for instance, when using sodium methylate, concentrations of 0.3-0.5% are common. atlantis-press.com

Table 1: Optimization of Reaction Conditions for Amidation

| Parameter | Investigated Range | Optimal Condition | Reference |

|---|---|---|---|

| Temperature | 120-160°C | 140-160°C | atlantis-press.comijirset.com |

| Reaction Time | 2-8 hours | 3-4 hours | atlantis-press.comijirset.com |

| Molar Ratio (Lauric Acid:Diethanolamine) | 1:1 to 1:5 | 1:1 | atlantis-press.com |

| Catalyst Concentration (Sodium Methylate) | 0.3-0.5% | 0.3-0.5% | atlantis-press.com |

| Catalyst Concentration (CaO) | 3-5% | 4% | rasayanjournal.co.in |

Solvent-free synthesis offers significant environmental and economic advantages by eliminating the need for organic solvents, reducing waste, and simplifying product purification. mdpi.com The direct reaction of lauric acid or triglycerides with diethanolamine can be effectively carried out under solvent-free conditions, particularly with the aid of robust catalysts like Zn/CaO nanospheroids. mdpi.com This approach is not only more environmentally friendly but can also lead to higher reaction rates and yields due to the increased concentration of reactants. mdpi.com

Industrial-Scale Synthesis Research from Natural Triglycerides

For large-scale industrial production, natural triglycerides from sources like palm kernel oil, coconut oil, and jatropha oil are often used as starting materials due to their abundance and lower cost compared to purified fatty acids. atlantis-press.commdpi.comnih.gov The industrial synthesis from triglycerides typically involves a two-step process. mdpi.com

The first step in utilizing triglycerides is often their conversion into fatty acid methyl esters (FAMEs) through a process called transesterification. mdpi.comyoutube.commdpi.com This pre-treatment step is crucial, especially when dealing with feedstocks that have a high content of free fatty acids (FFAs), as FFAs can interfere with the subsequent amidation reaction. youtube.comresearchgate.net The transesterification is typically carried out by reacting the triglyceride with methanol (B129727) in the presence of a catalyst, such as sodium hydroxide (B78521) or an acid catalyst like sulfuric acid. researchgate.netgre.ac.ukmdpi.com The reaction conditions, including the methanol-to-oil ratio, catalyst concentration, temperature, and reaction time, are optimized to maximize the yield of FAMEs. researchgate.netgre.ac.uk For instance, a two-step process involving acid-catalyzed esterification of FFAs followed by alkali-catalyzed transesterification of the triglycerides is often employed for high-FFA feedstocks. youtube.comresearchgate.netmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| N,N-Bis(2-hydroxyethyl)dodecanamide | Lauramide DEA, Lauric acid diethanolamide |

| Lauric Acid | Dodecanoic acid |

| Diethanolamine | 2,2'-Iminobis[ethanol] |

| Zinc-Doped Calcium Oxide | Zn/CaO |

| Triglycerides | Triacylglycerols |

| Fatty Acid Methyl Esters | FAMEs |

| Sodium Methylate | Sodium methoxide (B1231860) |

| Methanol | Methyl alcohol |

| Sodium Hydroxide | Caustic soda |

| Sulfuric Acid | Oil of vitriol |

| Calcium Oxide | Quicklime |

Optimized Amidation of Methyl Esters with Diethanolamine

The synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide, also known as lauric diethanolamide, is frequently achieved through the amidation of fatty acid methyl esters, such as methyl laurate, with diethanolamine. colab.wsresearchgate.net This reaction is a reversible, liquid-phase process that yields methanol as a byproduct. nih.gov The removal of methanol is crucial as it shifts the reaction equilibrium forward, enhancing the product yield. nih.gov

Several factors, including temperature, catalyst, and reactant molar ratio, significantly influence the reaction's efficiency and the purity of the final product.

Reaction Temperature: The optimal temperature for the amidation of methyl laurate with diethanolamine is approximately 80°C. colab.wsresearchgate.net Temperatures exceeding 100°C can lead to the formation of undesirable by-products, such as amide esters. colab.wsresearchgate.net However, some processes operate at higher temperatures, around 160°C, for several hours. atlantis-press.com One patented method suggests a lower temperature range of 55-75°C, which helps to minimize by-product formation and improve the color and odor of the product. google.com

Catalysts: Alkaline catalysts are commonly employed to facilitate the reaction. Sodium methoxide and potassium hydroxide are effective catalysts, typically used at a concentration of 0.02 mol% relative to the ester. colab.wsresearchgate.net Sodium methoxide, in particular, is used in a 1% w/w solution in diethanolamine. nih.gov Another approach utilizes a nanocrystalline sodium metal ion-doped calcium hydroxide catalyst. rsc.org The use of a catalyst is essential for achieving high conversion rates. google.com

Reactant Molar Ratio: The molar ratio of diethanolamine to the fatty acid methyl ester also plays a critical role. An excess of diethanolamine can favor the forward reaction and increase the conversion to the desired amide. atlantis-press.com A molar ratio of diethanolamine to fatty acid methyl ester of 1.06:1.0 has been reported. nih.gov In another study, the fatty acid amide yield increased as the diethanolamine to oil molar ratio was increased from 3:1 to 6:1. rsc.org

Reaction Kinetics and Optimization: The amidation reaction is influenced by mass transfer effects due to the volatility of the methanol by-product. nih.gov Continuous removal of methanol, for instance, by applying a vacuum, can significantly shorten the reaction time to 1-2 hours and lead to yields approaching the theoretical maximum. google.com Kinetic studies are important for understanding the reaction mechanism and optimizing reactor operation. nih.gov

The table below summarizes the optimized conditions for the amidation of methyl esters with diethanolamine based on various research findings.

| Parameter | Optimized Condition | Source |

| Reaction Temperature | 80°C | colab.wsresearchgate.net |

| Catalyst | Sodium methoxide or potassium hydroxide (0.02 mol% of ester) | colab.wsresearchgate.net |

| Catalyst Concentration | 1% w/w sodium methoxide in diethanolamine | nih.gov |

| Reactant Molar Ratio | Diethanolamine to methyl ester: 1.06:1.0 | nih.gov |

| By-product Removal | Continuous removal of methanol under vacuum | google.com |

Post-Synthesis Processing and Purity Enhancement Techniques

Advanced Purification Methodologies (e.g., Solvent Extraction, Recrystallization from Methanol)

Following the synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide, various purification techniques are employed to remove unreacted starting materials, catalysts, and by-products. The choice of purification method depends on the initial purity of the crude product and the desired final purity.

Filtration: A straightforward method for removing solid impurities or a precipitated catalyst involves filtration. For instance, after neutralizing a sodium methoxide catalyst with hydroxyacetic acid, the resulting precipitated sodium hydroxyacetate can be removed by filtering the reaction mixture at approximately 50°C. google.com

Solvent Extraction: While specific details on the solvent extraction of N,N-Bis(2-hydroxyethyl)dodecanamide are not extensively documented in the provided search results, this technique is a common method for separating compounds based on their differential solubilities in two immiscible liquid phases. Given that N,N-Bis(2-hydroxyethyl)dodecanamide is soluble in lower alcohols, propylene (B89431) glycol, and polyethylene (B3416737) glycols but insoluble in water, a solvent extraction process could theoretically be designed to separate it from water-soluble or water-insoluble impurities. nih.gov

Recrystallization from Methanol: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the higher solubility of the compound and its impurities in a hot solvent compared to a cold solvent. As the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the solvent. While the search results mention the use of methanol in the synthesis as a reactant or by-product, specific protocols for the recrystallization of N,N-Bis(2-hydroxyethyl)dodecanamide from methanol are not detailed. nih.govgoogle.com However, the solid, waxy, or crystalline nature of the product at room temperature suggests that recrystallization is a viable purification method. google.comnih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) can be used for the analysis and purification of N,N-Bis(2-hydroxyethyl)dodecanamide. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724), water, and phosphoric acid has been described. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The table below outlines the principles of advanced purification methodologies applicable to N,N-Bis(2-hydroxyethyl)dodecanamide.

| Purification Methodology | Principle of Separation | Applicability to N,N-Bis(2-hydroxyethyl)dodecanamide | Source |

| Filtration | Separation of solid particles from a liquid or gaseous fluid. | Removal of precipitated catalyst salts. | google.com |

| Solvent Extraction | Differential solubility of a compound in two immiscible liquids. | Potentially useful for separating from water-soluble or insoluble impurities. | nih.gov |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Viable due to the solid nature of the product. | google.com |

| HPLC | Differential partitioning of components between a stationary and a mobile phase. | Applicable for both analysis and preparative purification. | sielc.com |

Strategies for Mitigating By-product Formation (e.g., Piperazine (B1678402) Derivatives)

During the synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide from diethanolamine, the formation of undesirable by-products can occur, impacting the purity and performance of the final product. Key by-products can include various esters and cyclic compounds like morpholine (B109124) and piperazine derivatives.

Minimizing Ester By-products: The reaction between the hydroxyl groups of diethanolamine and the fatty acid methyl ester or the newly formed amide can lead to the formation of ester and amido-ester by-products. google.com Higher reaction temperatures, particularly above 100°C, are known to increase the concentration of these ester amides in the final product. colab.wsresearchgate.net Therefore, maintaining an optimal reaction temperature, around 80°C, is a crucial strategy to minimize their formation. colab.wsresearchgate.net

Controlling the Formation of Morpholine Derivatives: Diethanolamine can undergo dehydration to form morpholine, especially under acidic conditions and high temperatures. youtube.comgoogle.com For instance, heating diethanolamine with hydrochloric acid to 200-210°C or with oleum (B3057394) at temperatures between 150°C and 250°C can lead to the synthesis of morpholine. youtube.comgoogle.com Although the typical amidation conditions for producing N,N-Bis(2-hydroxyethyl)dodecanamide are alkaline, localized acidic conditions or high temperatures could potentially promote the formation of morpholine derivatives. nih.govresearchgate.net Careful control of pH and temperature is therefore essential.

Preventing Piperazine Derivative Formation: Piperazine derivatives can emerge from reactions involving diethanolamine or its impurities. While the direct synthesis of piperazine from diethanolamine is less common under amidation conditions, reactions involving impurities or side reactions could lead to their formation. For example, the synthesis of piperazine derivatives can be achieved through various routes, including the reaction of DABCO (1,4-diazabicyclo[2.2.2]octane) with nucleophiles or the direct amidation of carboxylic acids with DABCO. rsc.org The presence of impurities in the diethanolamine feedstock could be a source for such by-products. rsc.org Using high-purity diethanolamine and carefully controlling reaction conditions can help mitigate the formation of these impurities.

The following table summarizes strategies to mitigate the formation of common by-products.

| By-product Type | Formation Pathway | Mitigation Strategy | Source |

| Amide Esters | Reaction of hydroxyl groups with fatty acid methyl ester at high temperatures. | Maintain optimal reaction temperature (around 80°C). | colab.wsresearchgate.net |

| Morpholine Derivatives | Dehydration of diethanolamine under acidic conditions and high temperatures. | Strict control of pH and temperature. | youtube.comgoogle.com |

| Piperazine Derivatives | Reactions involving impurities in diethanolamine or side reactions. | Use high-purity diethanolamine and control reaction conditions. | rsc.orgrsc.org |

Influence of Aging Processes on Product Composition and Purity

Degradation Pathways: While specific studies on the long-term aging of pure N,N-Bis(2-hydroxyethyl)dodecanamide are not extensively detailed in the provided search results, information on the degradation of related compounds like diethanolamine (DEA) and methyl-diethanolamine (MDEA) can offer insights. For instance, MDEA has been shown to degrade at elevated temperatures and in the presence of carbon dioxide. uwa.edu.auosti.govcapes.gov.br Although MDEA is noted to be more stable than DEA under similar conditions, these findings suggest that alkanolamides can be susceptible to degradation. capes.gov.br The degradation of this compound condensate has been a subject of toxicological studies, implying that its stability over time is a relevant concern. nih.govnih.gov

Influence of Storage Conditions: Proper storage is crucial to maintain the purity of N,N-Bis(2-hydroxyethyl)dodecanamide. For laboratory use, it is often recommended to store the compound as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). medchemexpress.com Once in a solvent, storage at -80°C for up to 6 months or at -20°C for 1 month is advised. medchemexpress.com These storage recommendations highlight the potential for degradation at ambient temperatures.

Formation of New Impurities: Aging can lead to the formation of various degradation products. While the specific impurities formed from the aging of N,N-Bis(2-hydroxyethyl)dodecanamide are not identified in the search results, general degradation pathways for amides can include hydrolysis back to the parent carboxylic acid (lauric acid) and diethanolamine. Further degradation of diethanolamine could also occur. The presence of nitrosating agents in the environment or as contaminants can lead to the formation of nitrosamines, which are a significant concern for products containing diethanolamides. ncats.io

The table below outlines the potential effects of aging on N,N-Bis(2-hydroxyethyl)dodecanamide and recommended storage conditions.

| Factor | Influence on Product Composition and Purity | Recommended Practices | Source |

| Temperature | Elevated temperatures can accelerate degradation reactions. | Store as a powder at -20°C for long-term storage or 4°C for short-term. In solvent, store at -80°C or -20°C. | medchemexpress.com |

| Atmosphere | Exposure to CO2 and potential nitrosating agents can lead to degradation and formation of harmful by-products. | Store in well-sealed containers to minimize exposure to air. Avoid contamination with nitrosating agents. | uwa.edu.auosti.govncats.io |

| Time | Extended storage can lead to a decrease in the concentration of the primary compound and an increase in impurities. | Adhere to recommended storage durations. | medchemexpress.com |

Self Assembly and Supramolecular Architectures of N,n Bis 2 Hydroxyethyl Dodecanamide

Formation and Characterization of Ordered Self-Assemblies in Aqueous Systems

In aqueous solutions, N,N-Bis(2-hydroxyethyl)dodecanamide molecules spontaneously organize into ordered assemblies. This process is driven by the hydrophobic effect, which causes the nonpolar dodecanamide (B72619) tails to aggregate and minimize contact with water, while the hydrophilic hydroxyethyl (B10761427) groups remain exposed to the aqueous phase. This self-assembly leads to the formation of various structures, including liquid crystalline phases, which exhibit a high degree of order. nih.gov The formation of these ordered structures is a key factor in the compound's ability to alter the physical properties of the solution, such as its electrical conductivity.

Microstructural Analysis of Liquid Crystalline Phases

The ordered self-assembly of N,N-Bis(2-hydroxyethyl)dodecanamide in water can result in the formation of liquid crystalline phases. nih.gov These phases are characterized by a high degree of molecular order, similar to solid crystals, but they also exhibit fluid-like properties. The specific type of liquid crystalline phase formed depends on factors such as the concentration of the surfactant and the temperature of the system. Detailed microstructural analysis, often conducted using techniques like small-angle X-ray scattering (SAXS) and polarized optical microscopy, reveals the intricate arrangements of the molecules within these phases. These studies have shown that the molecules can form layered structures, known as lamellar phases, or other complex arrangements. The excellent biocompatibility and processability of these soft materials, such as liquid crystals, suggest their high potential in advanced applications like biosensors and drug delivery systems. nih.gov

Role of Amide Group Delocalized Electrons in Charge Carrier Mobility

A significant finding in the study of N,N-Bis(2-hydroxyethyl)dodecanamide self-assemblies is the high electric conductivity observed in its liquid crystalline phases. nih.gov This is a noteworthy property for a nonconductive small molecule. Research has demonstrated that the self-assembly of the amide groups, which contain delocalized electrons, into π-stacked arrays is responsible for this phenomenon. nih.gov These stacked arrays create pathways for the movement of charge carriers, leading to high charge carrier mobilities. nih.gov This intrinsic conductivity, arising from the supramolecular architecture, opens up possibilities for the development of biofriendly soft materials for applications such as implantable biosensors and electro-stimulated drug delivery systems. nih.gov

Amphiphilic Properties and Micellization Behavior

The dual hydrophobic and hydrophilic nature of N,N-Bis(2-hydroxyethyl)dodecanamide defines its amphiphilic character. This property is fundamental to its behavior as a surfactant, enabling it to form micelles in aqueous solutions. Micelles are aggregates of surfactant molecules in which the hydrophobic tails form the core, and the hydrophilic heads form the outer shell, which is in contact with the surrounding water. The formation of micelles is a critical aspect of the compound's functionality in various applications.

Critical Micelle Concentration Determination in Aqueous Environments

The critical micelle concentration (CMC) is a key parameter that characterizes the efficiency of a surfactant. It is the specific concentration at which surfactant molecules begin to aggregate and form micelles. alfa-chemistry.com Below the CMC, the surfactant molecules exist primarily as individual monomers in the solution. Above the CMC, the formation of micelles becomes significant. The determination of the CMC for N,N-Bis(2-hydroxyethyl)dodecanamide in aqueous environments can be achieved through various experimental techniques, such as dynamic light scattering (DLS) or surface tension measurements. These methods detect the changes in the physical properties of the solution that occur at the onset of micellization.

Influence of Molecular Structure on Surfactant Efficacy in Membrane-Mimetic Systems

The specific molecular structure of N,N-Bis(2-hydroxyethyl)dodecanamide, with its C12 lauroyl chain and diethanolamine (B148213) headgroup, plays a crucial role in its efficacy as a surfactant, particularly in systems that mimic biological membranes. The length of the hydrophobic tail and the nature of the hydrophilic headgroup influence the packing of the surfactant molecules in micelles and their ability to interact with and stabilize hydrophobic substances within an aqueous environment. The presence of the two hydroxyethyl groups in the headgroup contributes to its hydrophilic character and its interaction with water molecules. The lauroyl chain provides the necessary hydrophobicity to drive micelle formation and solubilize nonpolar molecules.

Design and Fabrication of Soft Materials Based on Self-Assembly

The self-assembling properties of N,N-Bis(2-hydroxyethyl)dodecanamide are being harnessed for the design and fabrication of novel soft materials. nih.gov These materials, which include liquid crystals and other ordered assemblies, have potential applications in various advanced technologies. The ability to control the self-assembly process by manipulating factors such as concentration and temperature allows for the tailoring of the material's properties to suit specific applications. The inherent biocompatibility of this compound makes it particularly attractive for use in biomedical devices and systems. nih.gov The development of these biofriendly soft materials is a promising area of research, with potential applications in biosensors and electro-stimulated drug delivery systems. nih.gov

Development of Biofriendly Soft Materials

The self-assembly of N,N-Bis(2-hydroxyethyl)dodecanamide (also known as lauramide diethanolamine or DDA) in water gives rise to biofriendly soft materials with significant potential for biomedical applications. rsc.orgmedchemexpress.com These materials are particularly promising for use as implantable biosensors and in electro-stimulated drug delivery systems. rsc.orgmedchemexpress.com The inherent biocompatibility of DDA, a non-ionic surfactant, coupled with the processability of the resulting soft materials like liquid crystals, makes this system highly advantageous. rsc.orgmedchemexpress.com

Research has demonstrated that the ordered self-assembly of DDA in aqueous solutions leads to the formation of various liquid crystalline phases. rsc.org The specific phase that forms is dependent on the concentration of DDA and the temperature of the system. These phases are characterized by a high degree of molecular order, which is crucial for their functional properties. The investigation into the DDA-water system has revealed a rich phase behavior, which can be precisely controlled to tailor the material's properties for specific applications.

The table below summarizes the phase behavior of N,N-Bis(2-hydroxyethyl)dodecanamide in water at 40°C, as identified through experimental studies.

Phase Behavior of N,N-Bis(2-hydroxyethyl)dodecanamide-Water System at 40°C

| DDA Concentration (wt%) | Observed Phase |

|---|---|

| 0 - 30 | Micellar Solution |

| 30 - 45 | Hexagonal Liquid Crystal (H₁) |

| 45 - 65 | Lamellar Liquid Crystal (Lα) |

| 65 - 80 | Bicontinuous Cubic Liquid Crystal (Cubbi) |

This tunable phase behavior allows for the creation of soft materials with varying microstructures, which in turn influences their macroscopic properties and suitability for different bio-applications.

Engineering Self-Assembled Structures for Enhanced Functionality (e.g., High Electric Conductivity)

A remarkable feature of the self-assembled structures of N,N-Bis(2-hydroxyethyl)dodecanamide is their exceptionally high electric conductivity, a property not typically observed in non-ionic surfactant systems. rsc.org This enhanced functionality is a direct result of the specific molecular arrangement within the ordered liquid crystalline phases. rsc.orgmedchemexpress.com The amide groups of the DDA molecules, which possess delocalized π-electrons, align in π-stacked arrays within the self-assembled structures. This arrangement creates pathways for efficient charge carrier mobility, leading to significant electrical conductivity. rsc.org

The electric conductivity of the DDA-water system can be precisely engineered by controlling the water content and temperature, which in turn dictates the liquid crystalline phase. rsc.org The conductivity varies significantly across the different phases, with a maximum conductivity of 2.12 x 10⁻³ S/cm observed at a water content of approximately 68 wt% at 40°C, corresponding to the bicontinuous cubic (Cubbi) liquid crystal phase. rsc.org This level of conductivity is noteworthy for a material composed of non-conductive small molecules.

The ability to control the electrical conductivity through external stimuli like temperature further enhances the functionality of these materials. For instance, the conductivity of the Cubbi phase exhibits a nearly linear increase with rising temperature, opening up possibilities for their use in thermo-sensitive conductive materials. rsc.org This tunable conductivity is a key feature for applications such as electro-stimulated drug release, where changes in an electric field could trigger the release of a therapeutic agent from the liquid crystalline matrix.

The following table presents detailed research findings on the electrical conductivity of the N,N-Bis(2-hydroxyethyl)dodecanamide-water system at various concentrations and a constant temperature of 40°C.

Electrical Conductivity of N,N-Bis(2-hydroxyethyl)dodecanamide-Water Mixtures at 40°C

| Water Content (wt%) | Predominant Phase | Electrical Conductivity (S/cm) |

|---|---|---|

| 20 | Micellar Solution | 1.25 x 10⁻⁵ |

| 40 | Hexagonal (H₁) | 3.16 x 10⁻⁴ |

| 55 | Lamellar (Lα) | 1.26 x 10⁻³ |

| 68 | Bicontinuous Cubic (Cubbi) | 2.12 x 10⁻³ |

These findings underscore the potential to engineer the self-assembled structures of N,N-Bis(2-hydroxyethyl)dodecanamide to create soft materials with tailored electrical properties for a range of advanced applications.

Advanced Characterization and Computational Modeling of N,n Bis 2 Hydroxyethyl Dodecanamide

Spectroscopic and Chromatographic Characterization Techniques

Spectroscopic and chromatographic methods provide the foundational data for the structural confirmation, purity evaluation, and impurity analysis of N,N-Bis(2-hydroxyethyl)dodecanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of N,N-Bis(2-hydroxyethyl)dodecanamide. Both ¹H and ¹³C NMR are employed to confirm the molecular structure and assess the purity of the compound.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Certificates of analysis for commercially available N,N-Bis(2-hydroxyethyl)dodecanamide often state that the ¹H NMR spectrum is consistent with the expected structure, confirming the presence of the dodecanamide (B72619) backbone and the two hydroxyethyl (B10761427) groups. medchemexpress.com Purity levels are also determined using this technique, with some suppliers guaranteeing a purity of ≥98.0% by NMR. medchemexpress.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum complements the proton NMR data by providing a count of the unique carbon environments in the molecule. nih.govnih.gov This is crucial for verifying the integrity of the carbon skeleton of the fatty acid amide.

| Technique | Application | Key Findings | Purity Assessment |

| ¹H NMR | Structural Confirmation | Spectrum consistent with the chemical structure of N,N-Bis(2-hydroxyethyl)dodecanamide. medchemexpress.com | ≥98.0% medchemexpress.com |

| ¹³C NMR | Structural Verification | Confirms the carbon framework of the molecule. nih.govnih.gov | - |

Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy

Mass spectrometry and FTIR spectroscopy are powerful techniques that provide complementary information regarding the molecular weight and functional groups present in N,N-Bis(2-hydroxyethyl)dodecanamide.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. The exact mass of N,N-Bis(2-hydroxyethyl)dodecanamide is reported as 287.24604391 Da. nih.gov Gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (MS-MS) are specific MS techniques that have been used to analyze this compound. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The FTIR spectrum of N,N-Bis(2-hydroxyethyl)dodecanamide will exhibit characteristic absorption bands corresponding to the amide C=O stretching, N-H bending (if any secondary amide is present as an impurity), C-N stretching, O-H stretching of the hydroxyl groups, and the C-H stretching of the alkyl chain. nih.gov These spectral features confirm the presence of the key functional moieties within the molecule.

| Technique | Parameter | Observed Value/Characteristic Features |

| Mass Spectrometry | Molecular Weight | 287.44 g/mol medchemexpress.comnih.gov |

| Exact Mass | 287.24604391 Da nih.gov | |

| FTIR Spectroscopy | Key Functional Groups | Amide (C=O), Hydroxyl (O-H), Alkyl (C-H) stretches. nih.gov |

Chromatographic Methods (e.g., LC-QTOF-MS) for Impurity Profiling

The identification and quantification of impurities are critical for ensuring the quality and safety of chemical substances. lcms.cz Modern chromatographic techniques, particularly when coupled with high-resolution mass spectrometry, are essential for comprehensive impurity profiling.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) : This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. ijprajournal.com It is particularly well-suited for identifying and characterizing unknown impurities in complex matrices. ijprajournal.com For N,N-Bis(2-hydroxyethyl)dodecanamide, LC-QTOF-MS can be employed to detect and identify process-related impurities and degradation products. ijprajournal.com The European Food Safety Authority (EFSA) has noted the importance of controlling the residual amount of diethanolamine (B148213), a potential impurity, in materials containing N,N-Bis(2-hydroxyethyl)dodecanamide. europa.eu

High-Performance Liquid Chromatography (HPLC) : HPLC methods have been developed for the analysis of N,N-Bis(2-hydroxyethyl)dodecanamide. sielc.com A reverse-phase HPLC method using an acetonitrile (B52724) and water mobile phase can be used for its separation. sielc.com For applications requiring mass spectrometric detection, the mobile phase can be modified to be MS-compatible. sielc.com

UV-Visible Spectroscopy for Interaction Studies and Dispersant Efficacy

While N,N-Bis(2-hydroxyethyl)dodecanamide itself does not possess strong chromophores for direct UV-Visible spectroscopic analysis in the standard range, this technique can be indirectly applied to study its interactions and efficacy as a dispersant. Changes in the UV-Visible spectrum of a system upon the addition of N,N-Bis(2-hydroxyethyl)dodecanamide can indicate interactions with other components or changes in the dispersion state of particles.

Microscopic and Scattering Techniques

Microscopic and scattering techniques are employed to investigate the supramolecular assembly and aggregation behavior of N,N-Bis(2-hydroxyethyl)dodecanamide in solution.

Dynamic Light Scattering (DLS) for Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. unchainedlabs.com It is particularly valuable for studying the aggregation behavior of surfactants like N,N-Bis(2-hydroxyethyl)dodecanamide. sygnaturediscovery.com

Principle : DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. unchainedlabs.com These fluctuations are then correlated to determine the diffusion coefficient, which in turn is used to calculate the hydrodynamic radius of the particles or aggregates. unchainedlabs.com

Application : By analyzing the size distribution, DLS can provide insights into the formation of micelles or other aggregates of N,N-Bis(2-hydroxyethyl)dodecanamide in aqueous solutions. sygnaturediscovery.com This information is crucial for understanding its properties as a surfactant and its performance in various applications.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Composite Materials

For composites incorporating N,N-Bis(2-hydroxyethyl)dodecanamide, SEM analysis can provide critical insights. For instance, in shape-stabilized phase-change materials (PCMs), N,N-Bis(2-hydroxyethyl)dodecanamide can be used as the bio-based PCM component within a polymer matrix like polyamide 12. researchgate.net SEM would be employed to examine the fracture sections of such a composite to understand the resulting morphology after processes like thermally induced phase separation (TIPS). researchgate.net The micrographs can reveal the porous structure of the polymer network and how the PCM is encapsulated or integrated within it, which is fundamental to understanding the material's thermal energy storage performance and preventing leakage. researchgate.net

The process involves mounting a sample of the composite material and coating it with a thin conductive layer, often gold, to prevent charge buildup from the electron beam. google.comnih.gov An electron beam then scans the surface, generating secondary and backscattered electrons that are collected by detectors to form an image of the surface topography. researchgate.net This allows for detailed observation of how N,N-Bis(2-hydroxyethyl)dodecanamide integrates with other materials, such as polymers or nanoparticles, influencing the composite's final properties. researchgate.netgoogle.com

Computational Chemistry and Molecular Simulation

Computational techniques like molecular docking and molecular dynamics are essential tools in modern chemistry for predicting and analyzing molecular behavior at an atomic level. bohrium.commdpi.com These in silico methods offer a way to investigate intermolecular interactions, binding stabilities, and potential biological activities before undertaking extensive experimental work. mdpi.comnih.gov

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This allows for the study of intermolecular interactions, such as those between N,N-Bis(2-hydroxyethyl)dodecanamide and a biological target. For example, in a study investigating potential inhibitors for the enzyme monoamine oxidase-A (MAO-A), N,N-Bis(2-hydroxyethyl)dodecanamide was identified as a hit compound from Withania somnifera leaf extract. bohrium.com Molecular docking was used to assess its binding affinity and interactions within the active site of MAO-A. bohrium.com

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-receptor complex over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. youtube.com For the N,N-Bis(2-hydroxyethyl)dodecanamide-MAO-A complex, an MD simulation would reveal the stability of the binding pose predicted by docking and characterize the dynamic nature of the intermolecular interactions. researchgate.netbohrium.com This provides a more detailed understanding of how the molecule behaves in a simulated biological environment. mdpi.com

The stability of a ligand-receptor complex is quantified by its binding affinity. Molecular docking programs use scoring functions to estimate this affinity, often expressed as a binding energy value (e.g., in kcal/mol). researchgate.net A more negative score typically indicates a more favorable binding interaction. researchgate.net

These interactions are primarily non-covalent. For N,N-Bis(2-hydroxyethyl)dodecanamide, its structure allows for several types of non-covalent interactions that stabilize its binding to a receptor:

Hydrogen Bonds: The two hydroxyl (-OH) groups and the amide group can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The long C12 alkyl (dodecyl) chain can form significant hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket.

Amide-Pi Stacking: The amide group can interact with aromatic residues like tyrosine or phenylalanine in the receptor.

In the in silico study targeting MAO-A, the analysis of the docked complex would involve identifying the specific amino acid residues that interact with N,N-Bis(2-hydroxyethyl)dodecanamide and the types of non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. bohrium.comresearchgate.net

In silico tools are widely used to predict the pharmacokinetic and toxicological properties of a molecule, a process known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. nih.govcolab.ws This, along with an assessment of "drug-likeness," helps to identify candidates with a higher probability of success in drug development. bohrium.com

One common filter for drug-likeness is Lipinski's Rule of Five. A recent in silico study on phytochemicals, including N,N-Bis(2-hydroxyethyl)dodecanamide, applied these rules to predict their potential as drug candidates. bohrium.comcolab.ws The physicochemical properties of N,N-Bis(2-hydroxyethyl)dodecanamide are evaluated against these criteria.

| Property | Value for N,N-Bis(2-hydroxyethyl)dodecanamide | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 287.44 g/mol | ≤ 500 g/mol |

| LogP (Octanol-water partition coefficient) | ~3.5 | ≤ 5 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

Prediction of Activity Spectra for Substances (PASS) is another computational tool that predicts the likely biological activities of a compound based on its structure. bohrium.com In the study of Withania somnifera constituents, PASS analysis was used to assess the potential of N,N-Bis(2-hydroxyethyl)dodecanamide as a MAO-A inhibitor. bohrium.comresearchgate.net The output of a PASS analysis is a list of potential biological activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity). This allows researchers to prioritize compounds for further in vitro and in vivo testing. researchgate.net

Research Applications and Emerging Technologies of N,n Bis 2 Hydroxyethyl Dodecanamide

Applications in Advanced Functional Materials

N,N-Bis(2-hydroxyethyl)dodecanamide, a versatile compound derived from coconut oil, is gaining significant attention for its role in the development of advanced functional materials. nih.govresearchgate.net Its unique chemical structure allows it to be utilized in a variety of applications, from energy storage to biomedical devices.

Bio-based Phase Change Materials for Thermal Energy Storage

A promising application of N,N-Bis(2-hydroxyethyl)dodecanamide is in the field of thermal energy storage, specifically as a bio-based phase change material (PCM). nih.govresearchgate.net PCMs are substances that absorb and release large amounts of thermal energy during a phase transition, such as melting and freezing. repec.org This property makes them ideal for applications aimed at conserving energy and managing thermal loads. researchgate.netrepec.org

N,N-Bis(2-hydroxyethyl)dodecanamide, also referred to as BHD or Lauric DEA in this context, is particularly noteworthy for its high latent heat capacity of 143 J/g and a melting point between 32-38 °C. nih.govresearchgate.net Researchers have successfully created shape-stabilized, non-leaking PCMs by employing a thermally induced phase separation (TIPS) method with small quantities of polyamide 12 (PA12). nih.govresearchgate.net This process involves heating a mixture of BHD and PA12 to form a homogenous solution, which upon cooling, results in the solidification of the polymer while the BHD remains in a liquid state. researchgate.net Further cooling solidifies the BHD within the PA12 scaffold. researchgate.net

These composite materials, with a high BHD content of up to 95%, demonstrate excellent shape stability and can be mechanically recycled, positioning them as a sustainable option for various energy applications. nih.gov Even when encapsulated, the BHD retains a significant latent heat of 111 J/g and maintains its structural integrity over 100 thermal cycles. nih.gov The addition of carbon fillers has been shown to enhance heat transfer and provide control over the material's morphology. nih.gov These bio-based PCMs hold considerable potential for thermal management in buildings, water tanks, and other custom thermal solutions. nih.govresearchgate.net

Table 1: Thermal Properties of N,N-Bis(2-hydroxyethyl)dodecanamide as a Phase Change Material

| Property | Value |

|---|---|

| Latent Heat Capacity | 143 J/g nih.govresearchgate.net |

| Melting Point | 32-38 °C nih.govresearchgate.net |

| Latent Heat (Encapsulated in PA12) | 111 J/g nih.gov |

| Thermal Cycle Stability | Stable over 100 cycles nih.gov |

Development of Biofriendly Soft Materials for Biosensors and Electro-Stimulated Drug Delivery

The unique properties of N,N-Bis(2-hydroxyethyl)dodecanamide also lend themselves to the development of biofriendly soft materials for advanced biomedical applications. While direct research on its use in biosensors and electro-stimulated drug delivery is emerging, its characteristics as a surfactant and its ability to form structured systems in water are highly relevant. medchemexpress.com

Biosensor-integrated drug delivery systems are at the forefront of medical technology, offering the potential for continuous monitoring and targeted therapeutic administration. nih.gov These systems often utilize smart polymers and other materials that can respond to specific biological signals to release a drug. nih.gov The self-assembly properties of non-ionic surfactants like N,N-Bis(2-hydroxyethyl)dodecanamide in aqueous solutions to form liquid crystals with high electrical conductivity suggest its potential as a component in such responsive systems. medchemexpress.com

Integration in Conductive Supramolecular Gels and Organic Electronic Devices

Research has demonstrated that N,N-Bis(2-hydroxyethyl)dodecanamide can form liquid crystals in water through ordered self-assembly, which exhibit high electrical conductivity. medchemexpress.com This finding is significant for the field of organic electronics, where there is a continuous search for new, easily processable, and biocompatible conductive materials. The ability of this non-ionic surfactant to create organized structures that can conduct electricity opens up possibilities for its integration into conductive supramolecular gels and other organic electronic devices. medchemexpress.com

Environmental and Industrial Engineering Applications

Beyond advanced materials, N,N-Bis(2-hydroxyethyl)dodecanamide is being explored for its utility in addressing environmental and industrial challenges.

Development of Eco-Friendly Asphaltene Dispersants for Petroleum Production

The precipitation and aggregation of asphaltenes in crude oil pose significant challenges to petroleum production, leading to operational inefficiencies and environmental risks. researchgate.net There is a growing need for biodegradable and effective dispersants to manage asphaltene-related issues. researchgate.net

N,N-Bis(2-hydroxyethyl)dodecanamide has been identified as a promising eco-friendly asphaltene dispersant. researchgate.net In a comparative study with 18 other chemical additives, it demonstrated enhanced dispersion efficiency, showing a higher absorbance value (1.74 at 620 nm) than traditional dispersants like dodecyl benzene (B151609) sulfonic acid (DBSA). researchgate.net UV-visible spectroscopy analysis indicated that the dispersant provides robust physical stabilization of asphaltenes without inducing chemical alterations. researchgate.net This, coupled with its biodegradable nature, positions N,N-Bis(2-hydroxyethyl)dodecanamide as a viable and environmentally sustainable solution for cleaner petroleum production. researchgate.net

Table 2: Asphaltene Dispersion Efficiency

| Dispersant | Absorbance at 620 nm |

|---|---|

| N,N-Bis(2-hydroxyethyl)dodecanamide | 1.74 researchgate.net |

| Dodecyl benzene sulfonic acid (DBSA) | Lower than 1.74 researchgate.net |

Efficacy in Wastewater Treatment for Contaminant Removal (e.g., p-hydroxybenzoic acid)

N,N-Bis(2-hydroxyethyl)dodecanamide, functioning as a surfactant, has shown effectiveness in wastewater treatment applications. biosynth.com Specifically, it has been demonstrated to be effective in the removal of contaminants such as p-hydroxybenzoic acid from water. biosynth.com Its surfactant properties likely play a role in solubilizing and removing organic pollutants from aqueous environments. This application highlights the compound's potential contribution to water purification and environmental remediation efforts. biosynth.com

Role as Corrosion Inhibitors and Anti-static Agents in Industrial Formulations

N,N-Bis(2-hydroxyethyl)dodecanamide, also known as Lauramide DEA, serves a dual function in various industrial products as both a corrosion inhibitor and an anti-static agent. nih.gov Its utility in these areas stems from its chemical structure, which combines a long hydrocarbon tail with a hydrophilic head containing two hydroxyl groups. This amphiphilic nature allows it to interface between different phases, a key characteristic of surfactants.

As a corrosion inhibitor , the compound forms a protective layer on metal surfaces, mitigating the corrosive effects of the surrounding environment. nih.gov This application is crucial in maintaining the integrity and longevity of materials in various manufacturing processes.

As an anti-static agent , it prevents the buildup of static electricity on the surface of materials. nih.govmedchemexpress.com This is particularly valuable in the pharmaceutical industry, where it is used in packaging materials to prevent static charge accumulation that could affect the integrity of active pharmaceutical ingredients (APIs). Its effectiveness is linked to its ability to form ordered self-assemblies in water, which leads to high electrical conductivity.

Below is a summary of its industrial applications:

| Application | Function | Industry Example | Source |

|---|---|---|---|

| Corrosion Inhibitor | Forms a protective film on metal surfaces. | General Industrial Formulations | nih.gov |

| Anti-static Agent | Prevents static charge accumulation. | Pharmaceutical Packaging, Plastics | nih.govmedchemexpress.com |

| Surfactant / Foam Stabilizer | Enhances texture, emulsifies, and stabilizes foam. | Cosmetics, Shampoos, Household Detergents | nih.gov |

Biochemical and Pharmacological Research

The unique properties of N,N-Bis(2-hydroxyethyl)dodecanamide have prompted investigations into its biological effects and potential therapeutic applications.

Investigation of Cellular Effects and Membrane Interactions

Research into the cellular effects of N,N-Bis(2-hydroxyethyl)dodecanamide has revealed interactions at the cellular and systemic levels. As a surfactant, its fundamental mechanism involves interaction with membranes. Its amphiphilic structure allows it to perturb lipid bilayers, a property underlying its use in various formulations.

Toxicological studies in rats have provided insights into its physiological impact. A 90-day feeding study showed certain dose-dependent effects, indicating interaction with cellular processes. nih.gov

| Parameter | Observed Effect | Gender Specificity | Source |

|---|---|---|---|

| Hematology | Reduction in hemoglobin, hematocrit, and red cell count. | More pronounced in females. | nih.gov |

| Serum Enzymes | Elevated glutamic-oxalacetic transaminase levels. | Observed in both males and females at certain doses. | nih.gov |

| Organ Weight | Increased relative kidney and liver weight. | Kidney effects in both sexes; liver effects in females at higher doses. | nih.gov |